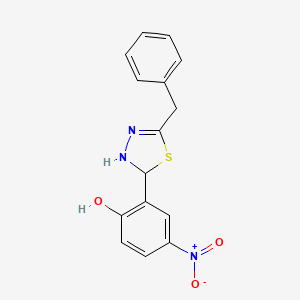![molecular formula C23H14N2O7 B6022096 5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid](/img/structure/B6022096.png)
5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid, also known as IDO inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been found to have a significant impact on the immune system, making it an attractive target for research and development in the field of immunotherapy.
Mecanismo De Acción
5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid inhibitor works by inhibiting the activity of indoleamine 2,3-dioxygenase (this compound), an enzyme that plays a critical role in the regulation of the immune system. This compound is responsible for the breakdown of tryptophan, an essential amino acid that is required for the activation and proliferation of T cells and natural killer cells. By inhibiting this compound activity, this compound inhibitor helps to increase the availability of tryptophan, which in turn enhances the activity of T cells and natural killer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have a wide range of biochemical and physiological effects on the immune system. The compound has been shown to increase the activity of T cells and natural killer cells, which are critical components of the immune system. Additionally, this compound inhibitor has been found to reduce the production of regulatory T cells, which can inhibit the activity of T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid inhibitor in lab experiments has several advantages and limitations. One of the main advantages is that the compound has a well-defined mechanism of action, making it easier to study its effects on the immune system. Additionally, this compound inhibitor has been shown to have a high degree of specificity for this compound, reducing the risk of off-target effects. However, one of the limitations of using this compound inhibitor in lab experiments is that it can be difficult to obtain in large quantities, making it challenging to conduct large-scale studies.
Direcciones Futuras
There are several future directions for research on 5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid inhibitor. One potential area of focus is the development of new synthesis methods that can produce the compound more efficiently and cost-effectively. Additionally, there is a need for further studies on the long-term effects of this compound inhibitor on the immune system, as well as its potential applications in the treatment of other diseases beyond cancer and autoimmune disorders. Finally, there is a need for studies to determine the optimal dosing and administration methods for this compound inhibitor in clinical settings.
Métodos De Síntesis
The synthesis of 5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of isophthalic acid with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid in the presence of a catalyst. The resulting product is then purified through a series of filtration and purification steps.
Aplicaciones Científicas De Investigación
5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid inhibitor has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and viral infections. The compound has been found to have a significant impact on the immune system, specifically on the activity of T cells and natural killer cells.
Propiedades
IUPAC Name |
5-[[3-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O7/c26-19(24-15-9-13(22(29)30)8-14(10-15)23(31)32)12-4-3-5-16(11-12)25-20(27)17-6-1-2-7-18(17)21(25)28/h1-11H,(H,24,26)(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDHXUVLPOXWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-fluorophenyl)piperidine](/img/structure/B6022030.png)
![ethyl 1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6022034.png)
![4-bromo-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzenesulfonamide](/img/structure/B6022043.png)
![1-cyclopropyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6022052.png)
![5-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6022053.png)
![4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone](/img/structure/B6022055.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide](/img/structure/B6022060.png)
![methyl 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-prolinate](/img/structure/B6022064.png)
![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indol-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B6022072.png)
![N-benzyl-N-methyl-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6022074.png)
![2-[1-benzyl-4-(2,3-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6022075.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6022084.png)
![ethyl 4-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6022101.png)
